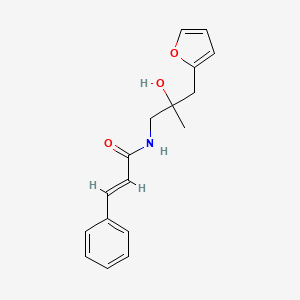

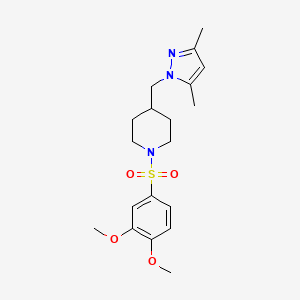

![molecular formula C13H15N7O4S B2500396 3,5-二甲基-N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[6H]-1(6H)-基)乙基)异噁唑-4-磺酰胺 CAS No. 1448075-69-1](/img/structure/B2500396.png)

3,5-二甲基-N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[6H]-1(6H)-基)乙基)异噁唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The related compounds synthesized and evaluated in the studies provided include isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, which have shown a broad spectrum of antibacterial activity, particularly against Gram-positive strains and the fungus Candida albicans . Additionally, sulfonamide derivatives of 5-substituted-3-methylisoxazole have been synthesized, indicating a methodological approach to creating such compounds . Sulfonamide isoxazolo[5,4-b]pyridines have also been synthesized and tested for antibacterial and antiproliferative activity, with some showing promising results . Lastly, 4'-oxazolyl biphenylsulfonamides have been studied as endothelin-A (ET(A)) receptor antagonists, revealing the versatility of sulfonamide derivatives in therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves several key steps, starting with the generation of isoxazole sulfonamides, followed by reactions with various amines or aldehydes to produce novel derivatives . For isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, the synthesis includes the incorporation of pharmacophores such as urea, thiourea, and sulfonylurea functionalities . The sulfonamide isoxazolo[5,4-b]pyridines are synthesized using classical and microwave methods, starting with aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . The synthesis of 4'-oxazolyl biphenylsulfonamides involves the substitution of the biphenylsulfonamide with an oxazole ring, which significantly improves potency and metabolic stability .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of isoxazole and pyridazine rings, which are essential for their biological activity. The incorporation of sulfonamide groups is a common feature that contributes to the antimicrobial and receptor antagonist properties of these molecules . The structural determination of these compounds is typically achieved through elemental analysis and spectroscopic methods such as IR and NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of sulfonamides and the subsequent reactions with amines or aldehydes to introduce various substituents . The reactivity of these compounds is influenced by the presence of the isoxazole and pyridazine rings, as well as the sulfonamide group, which can participate in further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, stability, and the ability to interact with biological targets such as bacteria and endothelin receptors . The antimicrobial activity is often assessed through growth inhibitory assays, and the receptor antagonistic properties are evaluated using binding activity studies .

科学研究应用

抗菌和抗微生物特性

研究表明,含有磺胺基团的新型杂环化合物具有抗菌功效。Azab、Youssef和El-Bordany(2013)合成了吡喃、吡啶和吡啶并衍生物等化合物,对多种细菌菌株显示出显著的抗菌活性(Azab, Youssef, & El-Bordany, 2013)。这项研究强调了基于磺胺基化合物开发新的抗菌剂的潜力。

内皮素受体拮抗剂

Humphreys等人(2003年)的研究突出了选择性内皮素(ET)受体拮抗剂的开发,从在临床动物物种中具有广泛代谢的引物化合物开始。通过结构活性和结构代谢研究,研究人员确定了具有改善代谢稳定性和药代动力学特性的类似物,展示了该化合物作为治疗剂的潜力(Humphreys等人,2003年)。

具有不同生物活性的混合化合物

Ghomashi等人(2022年)回顾了磺胺酰胺混合物的创造,将磺胺酰胺与不同药理活性的杂环基团结合。这种方法已经导致具有广泛生物活性的化合物,包括抗微生物和潜在的抗肿瘤特性(Ghomashi, Ghomashi, Aghaei, & Massah, 2022)。这些混合物代表了新治疗剂开发的一个有前途的领域。

属性

IUPAC Name |

3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHMSPCVHNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)